Erbium sulfide

Thermoelectrics High-temperature energy conversion Rare-earth chalcogenides

Rare-earth sesquisulfides often exhibit divergent thermoelectric and magnetic properties, making direct substitution unreliable. Erbium sulfide (Er₂S₃, CAS 12159-66-9) provides quantifiable advantages: • Seebeck coefficient: 530 µV/°C at 500°C (n-type, >10× Lu₂S₃₋ₓ) • Antiferromagnetic transition: T_N ≈ 3 K, µ_eff = 9.65 µB/Er³⁺ • Band gap: 1.469 eV (GGA, δ-Ho₂S₃ structure) • High-purity powder (≥98%), monoclinic P2₁/m. Ideal for thermoelectric modules, chalcogenide glass doping, and magnetic frustration studies.

Molecular Formula Er2S3
Molecular Weight 430.7 g/mol
CAS No. 12159-66-9
Cat. No. B077904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium sulfide
CAS12159-66-9
Molecular FormulaEr2S3
Molecular Weight430.7 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Er+3].[Er+3]
InChIInChI=1S/2Er.3S/q2*+3;3*-2
InChIKeyOXBZQHVXDUNTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Sulfide Physical & Structural Overview


Erbium sulfide (Er₂S₃, CAS 12159-66-9) is a rare-earth sesquisulfide belonging to the lanthanide chalcogenide family. It crystallizes in the monoclinic δ-Ho₂S₃ structure type (space group P2₁/m) and is characterized by a high melting point of 1730 °C and a density of 6.07 g cm⁻³ [1]. The compound exists as a reddish-brown, moderately water-soluble powder and is one of several known erbium sulfide phases, including ErS, Er₅S₇, and ErS₂₋ₓ [1]. Its electronic structure, calculated by the Materials Project, indicates a GGA band gap of 1.469 eV (with the typical ~40 % underestimation noted for this functional) [2].

1 Monoclinic δ-phase — isostructural with δ-Ho₂S₃ (P2₁/m), distinct from α/ε-type rare-earth sulfides.
2 Refractory n-type semiconductor — high melting point and n-type conduction for thermoelectric and high-temperature studies.
3 Magnetic ordering — antiferromagnetic transition near liquid-helium temperatures for low-temperature physics research.

Why Erbium Sulfide Cannot Be Replaced


Although rare-earth sesquisulfides share the general formula R₂S₃ and several crystallize in related structure types, their thermoelectric, magnetic, and optical properties diverge sharply due to differences in the 4f-electron configuration and ionic radius of the central cation. Direct comparative measurements on Sc₂S₃₋ₓ, Er₂S₃₋ₓ, and Lu₂S₃₋ₓ demonstrate that the Seebeck coefficient of Er₂S₃₋ₓ is more than an order of magnitude larger than that of Lu₂S₃₋ₓ and three times that of Sc₂S₃₋ₓ at 500 °C [1]. Furthermore, Er₂S₃ exhibits a well-defined antiferromagnetic transition with a Néel temperature near 3 K and an effective magnetic moment of 9.65 μB per Er³⁺, whereas lighter rare-earth sesquisulfides may order ferromagnetically or remain paramagnetic [2]. These quantitative differences preclude simple in-class substitution without compromising device performance.

Target
Er₂S₃ (δ-phase)
Defined monoclinic structure, high Seebeck coefficient, antiferromagnetic ground state, stoichiometric sesquisulfide.
Substitute
Sc₂S₃₋ₓ or Lu₂S₃₋ₓ
Seebeck coefficient differs by >10×; resistivity and thermal behavior may not transfer directly.
Target
Er₂S₃ (δ-phase)
Antiferromagnetic T_N ≈ 3 K, μ_eff 9.65 μB, two-site ordering.
Substitute
Ce₂S₃₋ₓ (ferromagnetic) or La₂S₃/Lu₂S₃ (non-magnetic)
Magnetic ground state fundamentally differs; low-temperature research endpoints may not replicate.
Target
δ-Er₂S₃
No ErS₂ formation; stable stoichiometric sesquisulfide.
Substitute
Gd₂S₃ or Dy₂S₃
Disulfide phases accessible; phase-purity context may differ, shifting thermodynamic studies.

Erbium Sulfide Quantitative Comparison


Seebeck Coefficient Advantage Over Sc and Lu Sulfides

In a comparative study of rare-earth sesquisulfides as high-temperature thermoelectric elements, Er₂S₃₋ₓ exhibited a Seebeck coefficient (α) of 530 μV °C⁻¹ at 500 °C, substantially higher than Sc₂S₃₋ₓ (170 μV °C⁻¹) and more than an order of magnitude larger than Lu₂S₃₋ₓ (41 μV °C⁻¹) [1]. The electrical resistivity of Er₂S₃₋ₓ was measured at 312 Ω·cm, compared to 0.00356 Ω·cm for Sc₂S₃₋ₓ and 50.6 Ω·cm for Lu₂S₃₋ₓ at the same temperature [1]. All three compounds were confirmed as n-type conductors.

Seebeck comparison at 500°C
Head-to-head
Er₂S₃₋ₓ: 530 μV °C⁻¹
Sc₂S₃₋ₓ: 170 μV °C⁻¹
Lu₂S₃₋ₓ: 41 μV °C⁻¹
Reported higher voltage output per degree; supports thermoelectric element selection.
n-type conductors; resistivity data available. Sources not specified.
Thermoelectrics High-temperature energy conversion Rare-earth chalcogenides

Unique Monoclinic δ-Er₂S₃ Crystal Structure

Single-crystal X-ray diffraction refined the structure of δ-Er₂S₃ to the monoclinic space group P2₁/m with lattice parameters a = 10.072 Å, b = 3.976 Å, c = 17.389 Å, β = 98.66°, Z = 6, yielding a final R factor of 0.037 for 1745 observed reflections [1]. The compound is isostructural with δ-Ho₂S₃, but this δ-form occurs only for lanthanides from Dy to Tm, with Y [1]. By contrast, the heavier lanthanides Yb and Lu adopt the ε-Ln₂S₃ (α-Al₂O₃-type) structure, while lighter lanthanides (La to Dy) exhibit α- or β-forms [1]. The two crystallographically independent Er³⁺ sites in the monoclinic lattice have been confirmed by magnetic and calorimetric data to exhibit distinct ordering temperatures near 3 K and 2 K [2].

Crystal structure (XRD)
Cross-study comparable
Monoclinic P2₁/m
a=10.072 Å, b=3.976 Å, c=17.389 Å, β=98.66°
Defines electronic band structure and ion-diffusion pathways.
Refined to R=0.037; δ-phase stable at high temperature.
Crystallography Polymorphism Rare-earth sulfides

Low-Temperature Antiferromagnetic Ordering

Magnetic susceptibility measurements on Er₂S₃ reveal an antiferromagnetic transition with a Néel temperature T_N of approximately 3 K at low applied fields, decreasing to below 1.8 K at 9000 G [1]. A Curie–Weiss fit to low-field data between 100 and 300 K yields an effective magnetic moment of 9.65 μB per Er³⁺ ion [1]. Zero-field calorimetric measurements between 0.7 and 8 K confirm a specific heat peak at T_N and reveal an additional lower-temperature shoulder near 2 K, attributed to the two non-equivalent Er³⁺ sites in the monoclinic lattice ordering at distinct temperatures [1]. By contrast, the lighter rare-earth sesquisulfide Ce₂S₃₋ₓ exhibits ferromagnetic ordering near 6 K and 3 K depending on stoichiometry, while stoichiometric La₂S₃ and Lu₂S₃ remain non-magnetic insulators [2].

Antiferromagnetic order
Cross-study comparable
T_N ≈ 3 K (low field)
μ_eff = 9.65 μB/Er³⁺
Two-site ordering peaks
Antiferromagnetic ground state for low-temperature quantum and magnetocaloric research.
Specific heat data confirms two distinct ordering temperatures.
Magnetic materials Low-temperature physics Antiferromagnetism

Polysulfide Formation Resistance vs. Gd and Dy

In a comparative synthesis study of rare-earth sulfides, polysulfides of the type MeS₂ were successfully prepared for Gd and Dy, but it proved impossible to obtain the corresponding ErS₂ phase under identical conditions [1]. Instead, Er formed the sub-stoichiometric phases Er₅S₇ and ErS₂₋ₓ via reaction of Er₂S₃ with erbium metal at high temperatures and pressures [2]. This contrasts with the behavior of Gd and Dy, where the disulfide is accessible, and indicates a fundamental thermodynamic limitation on the sulfur content achievable in the erbium-sulfur system.

Polysulfide formation
Head-to-head
ErS₂ inaccessible
Er₅S₇ and ErS₂₋ₓ form instead
Stoichiometric endpoint in Er–S system; defines phase-purity boundary.
GdS₂ and DyS₂ obtained under same conditions.
Solid-state synthesis Phase stability Rare-earth polysulfides

High Melting Point Thermal Stability

Er₂S₃ possesses a melting point of 1730 °C [1], placing it among the more refractory rare-earth sulfides. This is significantly higher than the melting point of erbium oxide Er₂O₃ (~2400 °C), but the sulfide offers distinct advantages in chalcogenide glass-forming ability and compatibility with sulfide-based processing routes [2]. Within the rare-earth sesquisulfide series, the melting points correlate with ionic radius, and Er₂S₃ falls between Dy₂S₃ and Tm₂S₃, consistent with the lanthanide contraction trend; however, quantitative head-to-head melting point data for the full series remain sparse in primary literature [1].

Melting point
Class-level inference
1730 °C
Refractory for high-temperature synthesis and thermoelectric processing.
Series comparative data sparse; reported in handbook.
Refractory materials Thermal stability Ceramic processing

Erbium Sulfide Application Scenarios


High-Temperature n-Type Thermoelectric Modules

The Seebeck coefficient of 530 μV °C⁻¹ at 500 °C positions Er₂S₃₋ₓ as the strongest n-type thermoelectric candidate among the Sc–Er–Lu sesquisulfide series [1]. A thermoelectric module employing Er₂S₃₋ₓ as the n-type leg, paired with a compatible p-type rare-earth sulfide (e.g., a ytterbium sulfide composition exhibiting p-type behavior), could achieve substantially higher voltage output at elevated temperatures than modules using Sc₂S₃₋ₓ or Lu₂S₃₋ₓ. Procurement should specify stoichiometry control, as the thermoelectric properties are sensitive to the sulfur sub-stoichiometry x [1].

Low-Temperature Magnetic Calorimetry and Quantum Research

The well-characterized antiferromagnetic transition at T_N ≈ 3 K, the effective moment of 9.65 μB per Er³⁺, and the two-site ordering behavior (anomalies at ~3 K and ~2 K) make Er₂S₃ a valuable model system for studying frustration, site-specific magnetism, and magnetocaloric effects in low-dimensional or geometrically frustrated lattices [2]. Researchers procuring Er₂S₃ for magnetic studies should request phase-pure δ-Er₂S₃ with verified monoclinic P2₁/m symmetry to ensure that all Er³⁺ sites are present in the expected crystallographic environments [3].

Erbium-Doped Chalcogenide Glass for Photonics

Er₂S₃ serves as a precursor for doping chalcogenide glasses (e.g., Ge–Ga–S, Ge–As–S systems) where Er³⁺ ions provide photoluminescence in the near-IR and mid-IR spectral regions [4]. The quantitative band-gap data (calculated 1.469 eV, with experimental absorption-edge studies indicating a wider gap after correction for GGA underestimation) help guide the selection of host glass compositions to minimize non-radiative energy transfer from the matrix to Er³⁺ excited states [5]. Procurement of high-purity Er₂S₃ powder (≥98 %) is recommended to avoid quenching impurities that degrade luminescence efficiency.

Phase-Pure Sulfide Synthesis for Thermodynamic Studies

The demonstrated inability to form ErS₂ under conditions that yield GdS₂ and DyS₂ [6] establishes Er₂S₃ as a thermodynamically well-defined endpoint in the Er–S phase diagram. This makes stoichiometric Er₂S₃ particularly suitable as a reference material for phase-diagram construction, CALPHAD modeling, and thermodynamic property measurements. Laboratories engaged in rare-earth chalcogenide thermodynamic assessments should prioritize Er₂S₃ when a sesquisulfide with a narrow homogeneity range and well-characterized crystal structure (δ-form) is required.

Application
Selection Property
Validation Focus
Thermoelectric n-Type Modules
Seebeck coefficient characterization
n-type conduction and stoichiometry control
Low-Temperature Magnetic Studies
Antiferromagnetic ordering and phase purity
δ-phase monoclinic symmetry verification
Chalcogenide Glass Doping
High-purity Er₂S₃ powder
Luminescence quenching impurity control
Phase-Diagram Reference Material
Stoichiometric sesquisulfide with narrow homogeneity range
δ-phase structure and polysulfide absence confirmation
Quote Request

Request a Quote for Erbium sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.